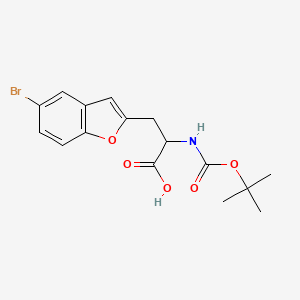

3-(5-Bromobenzofuran-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(5-Bromobenzofuran-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is an organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a bromine atom attached to the benzofuran ring and a tert-butoxycarbonyl (Boc) protected amino group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromobenzofuran-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid typically involves multiple steps:

Bromination: The starting material, benzofuran, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator.

Amination: The brominated benzofuran is then subjected to amination, where an amino group is introduced. This can be achieved using reagents like ammonia or amines under suitable conditions.

Protection: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine to form the Boc-protected amine.

Carboxylation: Finally, the compound undergoes carboxylation to introduce the carboxylic acid group, which can be achieved using carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production of this compound would involve scaling up the above synthetic routes with optimization for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically at the benzofuran ring, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can target the bromine atom or the carboxylic acid group, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or organolithium compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products

Oxidation: Formation of benzofuran-2-carboxylic acid derivatives.

Reduction: Formation of benzofuran derivatives with reduced functional groups.

Substitution: Formation of azido or organo-substituted benzofuran derivatives.

Scientific Research Applications

3-(5-Bromobenzofuran-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-(5-Bromobenzofuran-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid depends on its specific application:

Molecular Targets: It may target enzymes, receptors, or other biomolecules, leading to inhibition or activation of specific pathways.

Pathways Involved: The compound can modulate signaling pathways, metabolic processes, or gene expression, depending on its structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

- 3-(5-Chlorobenzofuran-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid

- 3-(5-Fluorobenzofuran-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid

- 3-(5-Iodobenzofuran-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid

Uniqueness

3-(5-Bromobenzofuran-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets.

Biological Activity

3-(5-Bromobenzofuran-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. The benzofuran moiety is known for its diverse pharmacological properties, making derivatives of this structure valuable in medicinal chemistry.

Chemical Structure and Properties

The compound features a benzofuran ring substituted with a bromine atom, which is believed to enhance its biological activity. The tert-butoxycarbonyl (Boc) group provides stability and solubility, facilitating the compound's interaction with biological targets.

Biological Activity Overview

Recent studies have highlighted the biological activities associated with benzofuran derivatives, including their antimicrobial and anticancer properties. The following sections provide detailed findings on the biological activity of this compound.

Antimicrobial Activity

Benzofuran derivatives have been extensively studied for their antimicrobial properties. For example:

- Mycobacterium tuberculosis : A study demonstrated that benzofuran derivatives exhibited significant inhibitory activity against Mycobacterium tuberculosis, with some compounds showing an IC50 as low as 38 nM against protein tyrosine phosphatase B (mPTPB), a key virulence factor in tuberculosis infection .

- General Antimicrobial Activity : In vitro tests on various benzofuran derivatives indicated promising results against both Gram-positive and Gram-negative bacteria. Compounds similar to this compound showed minimal inhibitory concentrations (MICs) ranging from 0.78 μg/mL to 6.25 μg/mL against different strains .

Anticancer Activity

Benzofuran compounds have also been investigated for their anticancer potential:

- Breast Cancer : Recent research indicates that certain benzofuran derivatives can inhibit cancer cell proliferation effectively. The mechanism often involves the induction of apoptosis in cancer cells, making them potential candidates for further development in cancer therapy .

Case Studies

- Synthesis and Evaluation : A series of benzofuran derivatives were synthesized and evaluated for their biological activities, including the compound of interest. The studies focused on their effects on microbial strains and cancer cell lines, revealing that modifications to the benzofuran structure significantly influence biological activity .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of benzofuran derivatives have shown that specific substitutions on the benzofuran ring can enhance antimicrobial efficacy. For instance, compounds with hydroxyl groups at certain positions exhibited increased activity against Mycobacterium tuberculosis, highlighting the importance of structural modifications .

Data Tables

Properties

IUPAC Name |

3-(5-bromo-1-benzofuran-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrNO5/c1-16(2,3)23-15(21)18-12(14(19)20)8-11-7-9-6-10(17)4-5-13(9)22-11/h4-7,12H,8H2,1-3H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPJKMLLLVWMTCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC2=C(O1)C=CC(=C2)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.